1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene
Overview
Description
“1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H7F3 . It is a derivative of benzene, where one hydrogen atom is replaced by a 2,2,2-trifluoroethyl group and two other hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene” consists of a benzene ring with fluorine atoms at the 1 and 3 positions and a 2,2,2-trifluoroethyl group at the 5 position .Physical And Chemical Properties Analysis
“1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a molecular weight of 160.14 .Scientific Research Applications
Synthesis and Chemical Properties
Regiocontrolled Hydroarylation
The compound is involved in the synthesis of CF3-substituted 1,1-diarylethenes using reactions between aryl(trifluoromethyl)-substituted alkynes and arenes in superacids, offering insights into reaction mechanisms and intermediate formations (Alkhafaji et al., 2013).
Regioselective Synthesis
A method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles using (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes reveals high regioselectivity in the process (Hu et al., 2008).
Catalytic Applications
Selenium-Catalyzed Oxidations
This compound forms seleninic acid, acting as a catalyst in Baeyer-Villiger reactions with hydrogen peroxide for oxidizing carbonyl compounds (ten Brink et al., 2001).
Rhenium-Catalyzed Trifluoromethylation
The compound is utilized in the trifluoromethylation of aromatic and heteroaromatic compounds, showcasing its role in catalytic reactions (Mejía & Togni, 2012).
Photochemical Studies
- Photochemistry and Photophysical Processes: Studies reveal its behavior under UV light, indicating its potential for applications in photochemistry (Gray & Phillips, 1973).
Material Science
- Synthesis of Fluorine-Containing Polyethers: The compound is involved in the synthesis of highly fluorinated monomers, contributing to the development of soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).
Molecular Structure Analysis
- Molecular Structure Studies: The molecular structure and conformation of related trifluoromethyl benzenes have been analyzed through gas-phase electron diffraction and quantum chemical calculations (Kolesnikova et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMFGQFAFZFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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